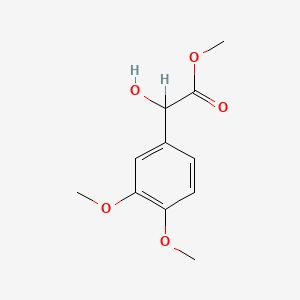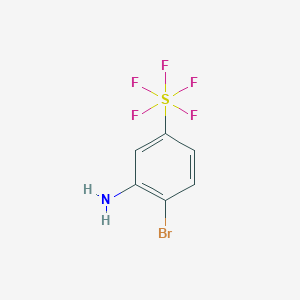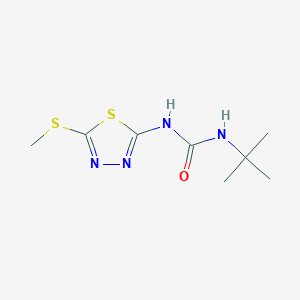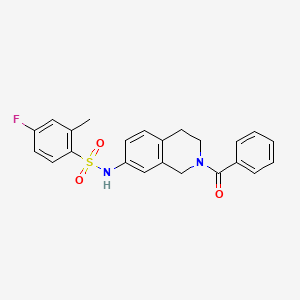
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate
Overview
Description
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.2259 g/mol . It is also known by other names such as methyl α-hydroxy-α-(3,4-dimethoxyphenyl)acetate and methyl (3,4-dimethoxyphenyl)(hydroxy)acetate . This compound is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, 3,4-dimethoxy-, methyl ester typically involves the esterification of mandelic acid. One common method is the Fischer-Speier esterification, which involves reacting mandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of mandelic acid, 3,4-dimethoxy-, methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The esterification reaction is monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of mandelic acid, 3,4-dimethoxy-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release mandelic acid, which can then interact with biological targets such as enzymes and receptors. The methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: The parent compound, which lacks the methoxy groups and the ester functionality.
3,4-Dimethoxybenzaldehyde: A related compound with similar aromatic substitution but lacking the ester group.
3,4-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the ester.
Uniqueness
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to the presence of both methoxy groups and the ester functionality
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSKFAHFLOMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2375012.png)
![2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2375014.png)
![Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B2375018.png)

![N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2375020.png)

![4-(dimethylamino)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2375024.png)
![4,6-difluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375025.png)

![tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2375027.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)

![3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine](/img/structure/B2375030.png)
